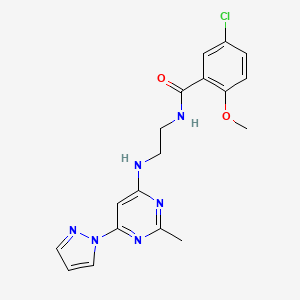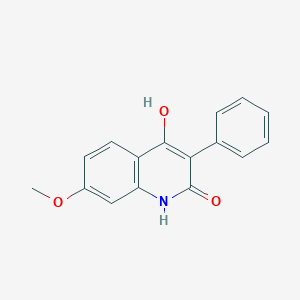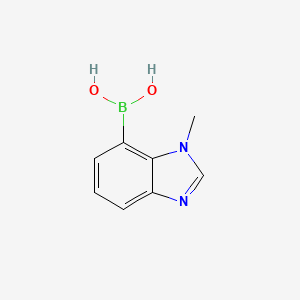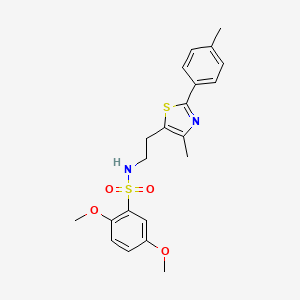
2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-furan-2-ylmethyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions. For instance, a related compound was synthesized through reactions involving ketene and 2-(2-imino- 3,4-diphenyl-2H-pyrrol-5-yl)-1,1,3-trimethylguanidine, highlighting the intricate methods used in crafting these molecules (Banfield et al., 1987).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction, revealing complex intramolecular interactions and conformational details. For example, studies on similar molecules have shown a folded conformation around the thioacetamide bridge, emphasizing the importance of structural analysis in understanding these compounds' behaviors (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming diverse derivatives with potential biological activities. The synthesis and reaction mechanisms often involve nucleophilic substitution and condensation reactions, leading to the formation of structurally complex and biologically relevant molecules (El-Essawy & Rady, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their potential applications and behaviors in various environments. For instance, the crystal structures of related compounds reveal important details about their stability and intermolecular interactions (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with biological molecules, are essential for predicting the applications of these compounds in fields such as pharmaceuticals and agriculture. Research on related compounds has explored their antimicrobial and anticancer activities, showcasing the broad spectrum of potential uses (Hossan et al., 2012).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Researchers have developed solvent-free synthesis methods for derivatives related to 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-furan-2-ylmethyl-acetamide. These methods involve the condensation of specific pyrimidine and pyrazole derivatives, showcasing efficient routes to create compounds with potential biological activities. These synthetic strategies are crucial for generating libraries of compounds for further biological evaluation, offering insights into their structural and chemical properties (Aggarwal et al., 2014).
Biological Evaluations
The biological activities of compounds similar to 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-furan-2-ylmethyl-acetamide have been extensively studied. These studies include antimicrobial, anticancer, and enzyme inhibition assays. For instance, certain pyrimidine derivatives have shown moderate to significant cytotoxic and antibacterial activities against various pathogenic bacteria and human cancer cell lines, highlighting their potential in developing new therapeutic agents (Aggarwal et al., 2014).
Moreover, the synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been conducted, indicating the versatility of pyrimidine sulfanyl compounds in generating bioactive molecules with potential applications in neuropharmacology (Severina et al., 2020).
Additionally, research into the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation has shown their insecticidal and antibacterial potential, further emphasizing the broad spectrum of biological activities associated with these compounds (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-9(2)15-13(16-12(8)18)20-7-11(17)14-6-10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWSZFOOCOMPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483480.png)
![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)
![2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2483484.png)



![Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride](/img/structure/B2483491.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)